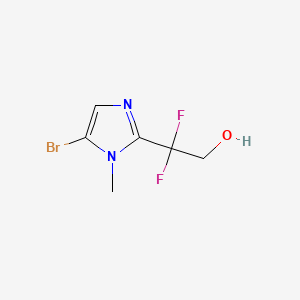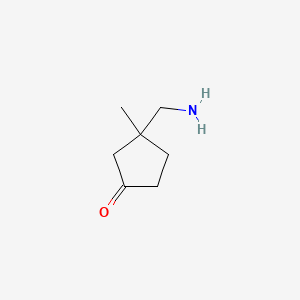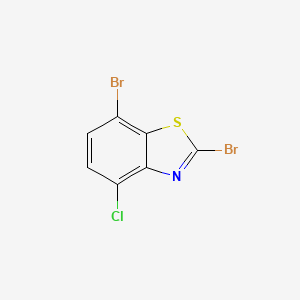
2,7-Dibromo-4-chloro-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-4-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological and pharmacological properties, making them of significant interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-4-chloro-1,3-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent . The reaction conditions often include the use of hydrobromic acid (HBr) to facilitate the bromination process . Chlorination can be achieved using thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,7-Dibromo-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.
Coupling Reactions: Products include complex organic molecules used in materials science and pharmaceuticals.
科学研究应用
2,7-Dibromo-4-chloro-1,3-benzothiazole has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Pharmaceuticals: Benzothiazole derivatives are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,7-Dibromo-4-chloro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Comparison
2,7-Dibromo-4-chloro-1,3-benzothiazole is unique due to the specific positioning of bromine and chlorine atoms on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
属性
分子式 |
C7H2Br2ClNS |
|---|---|
分子量 |
327.42 g/mol |
IUPAC 名称 |
2,7-dibromo-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H |
InChI 键 |
GOIVDUSZYGFUBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13460477.png)
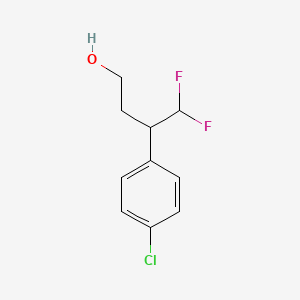
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
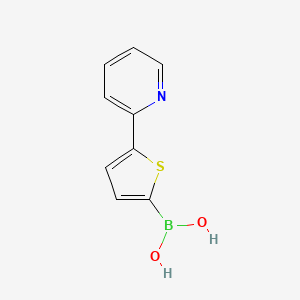



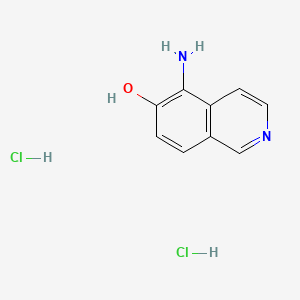
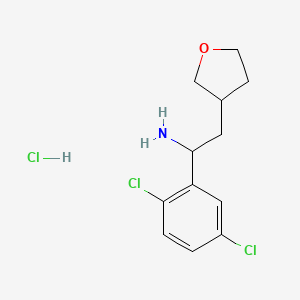


![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
